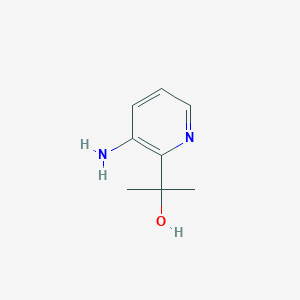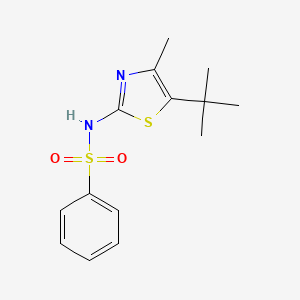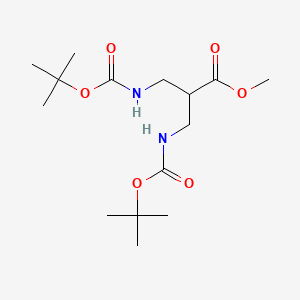
2-Chloro-3-(methylsulfinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(methylsulfinyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position and a methylsulfinyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylsulfinyl)pyridine can be achieved through several methods. One common method involves the reaction of 2-chloropyridine with a methylsulfinylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(methylsulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form 2-chloro-3-(methylthio)pyridine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Oxidation: 2-Chloro-3-(methylsulfonyl)pyridine.
Reduction: 2-Chloro-3-(methylthio)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-(methylsulfinyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(methylsulfinyl)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The presence of the chlorine atom and the methylsulfinyl group allows the compound to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(methylthio)pyridine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-Chloro-3-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
3-Chloro-2-(methylsulfinyl)pyridine: Similar structure but with the positions of the chlorine and methylsulfinyl groups swapped.
Uniqueness
2-Chloro-3-(methylsulfinyl)pyridine is unique due to the specific positioning of the chlorine atom and the methylsulfinyl group on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H6ClNOS |
|---|---|
Poids moléculaire |
175.64 g/mol |
Nom IUPAC |
2-chloro-3-methylsulfinylpyridine |
InChI |
InChI=1S/C6H6ClNOS/c1-10(9)5-3-2-4-8-6(5)7/h2-4H,1H3 |
Clé InChI |
PNUQMIVKSMEBEY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=C(N=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
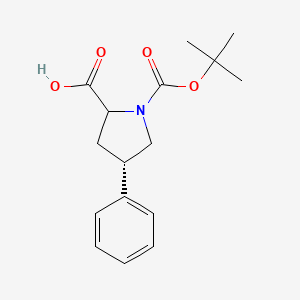
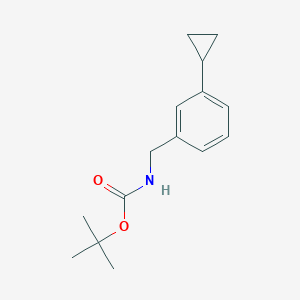
![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)
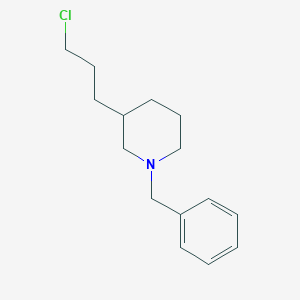

![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
